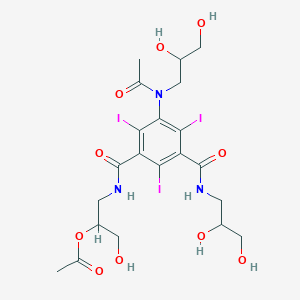

5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N'-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Description

This triiodinated benzene derivative is a non-ionic compound primarily studied in the context of iodinated contrast agents. Its molecular formula is C₁₉H₂₆I₃N₃O₉, with a molecular weight of 821.14 g/mol . The structure features:

- A central 2,4,6-triiodobenzene core.

- Two dicarboxamide groups substituted with 2,3-dihydroxypropyl moieties.

- An acetylated amino group on the benzene ring, linked to a 2-(acetyloxy)-3-hydroxypropyl substituent .

This compound is structurally related to iohexol and ioversol but distinguished by its unique acetyl and dihydroxypropyl substituents, which influence solubility, osmolality, and metabolic stability. It is often identified as Iohexol Impurity A in pharmaceutical quality control .

Properties

Molecular Formula |

C21H28I3N3O10 |

|---|---|

Molecular Weight |

863.2 g/mol |

IUPAC Name |

[1-[[3-[acetyl(2,3-dihydroxypropyl)amino]-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]-3-hydroxypropan-2-yl] acetate |

InChI |

InChI=1S/C21H28I3N3O10/c1-9(31)27(5-12(34)7-29)19-17(23)14(20(35)25-3-11(33)6-28)16(22)15(18(19)24)21(36)26-4-13(8-30)37-10(2)32/h11-13,28-30,33-34H,3-8H2,1-2H3,(H,25,35)(H,26,36) |

InChI Key |

IJPPHJTZRLEBFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)OC(=O)C)I)C(=O)NCC(CO)O)I |

Origin of Product |

United States |

Preparation Methods

Step a: Formation of Acid Dichloride Intermediate

- Starting material: 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Solvents: Selected from straight or branched hydrocarbons (C7-C16), aromatic hydrocarbons (C7-C8), 1,1,1-trichloroethane, n-butyl acetate, or diglyme (diethylene glycol dimethyl ether).

- Catalyst: Catalytic amounts of a tertiary amine.

- Conditions: Heterogeneous phase reaction, typically at low temperature (~5°C) to control reactivity.

- Outcome: Formation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride intermediate.

This step converts the carboxylic acid groups into more reactive acid chlorides, facilitating subsequent acylation reactions.

Step b: Acetylation of the Amino Group

Two main acetylation methods are employed:

- Method 1: Reaction of the acid dichloride intermediate with glacial acetic acid (both solvent and reagent) in the presence of thionyl chloride.

- Method 2: Reaction with acetyl chloride (AcCl) in a dipolar aprotic solvent such as dimethylformamide (DMF), dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP).

Typical conditions involve maintaining low temperatures during reagent addition (e.g., 0–5°C) and allowing the reaction to proceed for extended periods (up to 52 hours) to ensure completion. The product is isolated by precipitation in ice-water, centrifugation, and washing.

Step c: Amide Formation with 1-Amino-2,3-Propanediol

- Reagents: 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride and 1-amino-2,3-propanediol.

- Solvent: Dipolar aprotic solvents such as DMF, DMA, DMSO, or NMP.

- Reaction conditions: The amine is added dropwise to the acid chloride solution at low temperature (0°C), followed by stirring at ambient temperature (around 25°C) for several hours (typically 7 hours).

- Molar ratios: Excess of 1-amino-2,3-propanediol (approximately 4.2–4.6 equivalents) to ensure complete reaction.

- Outcome: Formation of 5-(acetyl(2,3-dihydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide.

This step introduces the dihydroxypropyl amide substituents critical for the compound's hydrophilicity and biological activity.

Step d: Alkylation of Amido Nitrogen

- Reagents: The amide compound from step c, sodium hydroxide-calcium hydroxide mixture, and 3-chloro-1,2-propanediol or epichlorohydrin.

- Solvent: Aqueous solution.

- Conditions: Basic pH (adjusted to ~10.5) and temperature range of 40–90°C.

- Procedure: The compound is dissolved in water, heated, and the base mixture is added to maintain alkaline conditions. The alkylating agent is then added dropwise, and the reaction is maintained for about 30 minutes.

- Outcome: Introduction of the acetyloxy-hydroxypropyl substituent on the nitrogen, completing the structure of the target compound.

This alkylation step is critical for modifying the nitrogen substituent to achieve the final compound's desired physicochemical properties.

Summary Table of Reaction Conditions

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| a | Acid chloride formation | 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | Thionyl chloride, catalytic tertiary amine | C7-C16 hydrocarbons, aromatic hydrocarbons, diglyme, etc. | ~5 | Variable | High | Heterogeneous phase reaction |

| b | Acetylation | Acid dichloride intermediate | Glacial acetic acid + thionyl chloride or acetyl chloride | Same as step a or dipolar aprotic solvents | 0–18 | Up to 52 hours | ~89 | Two alternative acetylation methods |

| c | Amide formation | Acetylamino acid dichloride, 1-amino-2,3-propanediol | Dropwise addition, excess amine | DMF, DMA, DMSO, NMP | 0–25 | 7 hours | High | Use of dipolar aprotic solvent |

| d | Alkylation of amido nitrogen | Amide compound from step c | Sodium hydroxide-calcium hydroxide, 3-chloro-1,2-propanediol or epichlorohydrin | Aqueous solution | 40–90 | ~30 minutes | High | Basic pH maintained during alkylation |

Research Findings and Analysis

- The synthetic route is robust and reproducible, with high yields reported (up to 96% in some steps).

- The use of dipolar aprotic solvents in steps b and c is critical for solubilizing reactants and controlling reaction kinetics.

- The acetylation step can be performed either with glacial acetic acid/thionyl chloride or acetyl chloride, offering flexibility depending on available reagents and desired purity.

- The alkylation step is sensitive to pH and temperature, requiring careful control to avoid side reactions and maximize product purity.

- The final compound exhibits high purity as confirmed by HPLC (e.g., 97.7% reported).

- The process avoids hazardous reagents beyond thionyl chloride and acetyl chloride, which are common in industrial organic synthesis.

- The method has been patented and validated in multiple jurisdictions, indicating its industrial relevance and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups on the propyl chains are susceptible to oxidation. Under controlled conditions with agents like potassium permanganate (

) or hydrogen peroxide (

), these groups oxidize to form ketones or carboxylic acids. For example:

This reaction is critical in degradation studies, where oxidative stress leads to byproducts such as carboxylic acid derivatives .

Reduction Reactions

The iodinated aromatic ring undergoes reductive deiodination when exposed to reducing agents like sodium borohydride (

) or catalytic hydrogenation (

). This results in partial or complete replacement of iodine atoms with hydrogen:

Such reactions are pivotal in environmental studies, as deiodination reduces the compound’s persistence in ecosystems .

Hydrolysis Reactions

Hydrolysis is a dominant pathway due to the presence of labile acetyl and ester groups:

-

Acetyl Group Hydrolysis : The acetylated amino side chains hydrolyze in aqueous acidic or basic conditions to yield free amines and acetic acid:

-

Ester Hydrolysis : The acetyloxy group (

) on the hydroxypropyl chain hydrolyzes to regenerate hydroxyl groups:

These reactions are significant in pharmaceutical stability studies, as hydrolysis generates impurities like Iohexol Impurity O and N .

Substitution Reactions

The electron-deficient triiodobenzene ring participates in nucleophilic aromatic substitution. For instance, iodine atoms can be replaced by amino or alkoxy groups under basic conditions:

This reactivity is exploited in synthetic modifications to produce derivatives with altered solubility or biodistribution profiles .

Table 2: Identified Degradation Products

Synthetic Considerations

The compound is synthesized via a multi-step route:

-

Chlorination : 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid reacts with thionyl chloride (

) to form dichloride intermediates . -

Acetylation : Acetic anhydride or acetyl chloride introduces acetyl groups to the amino side chains (65–80% yield) .

-

Amidation : Reaction with 1-amino-2,3-propanediol (isoserinol) in dipolar aprotic solvents forms the bis-amide structure .

-

Alkylation : Epichlorohydrin alkylates hydroxyl groups under basic conditions to finalize the structure .

Stability Profile

The compound is prone to hydrolysis and oxidation, necessitating storage in anhydrous, inert environments. Degradation kinetics studies show:

Scientific Research Applications

5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a contrast agent in imaging techniques.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Physicochemical and Pharmacological Differences

Iodixanol’s dimeric structure provides higher viscosity and iso-osmolality, reducing nephrotoxicity .

Osmolality: Iohexol: ~695 mOsm/kg (hyperosmolar). Ioversol: ~580 mOsm/kg (low-osmolar).

Metabolic Stability: Acetylated amino groups in the target compound resist enzymatic hydrolysis better than iohexol’s acetylamino group, reducing deiodination risks .

Analytical Differentiation

- NMR Spectroscopy : Chemical shifts in regions A (positions 39–44) and B (29–36) differ significantly between the target compound and iohexol due to acetyloxy substitution .

- HPLC Retention Times : The target compound elutes later than iohexol in reverse-phase chromatography due to increased lipophilicity .

Biological Activity

The compound 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N'-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic molecule primarily recognized as an iodinated contrast agent used in medical imaging. Its structural complexity and biological activity make it a subject of interest in pharmaceutical and biomedical research.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₂₈I₃N₃O₁₀

- Molecular Weight : Approximately 862.89 g/mol

- CAS Number : 2730989-02-1

Structural Representation

The compound features multiple functional groups including acetylamino and hydroxyl groups, which contribute to its biological activity and solubility properties.

This compound acts as a non-ionic contrast agent that enhances the visibility of internal structures in imaging techniques such as X-ray and CT scans. Its iodine content provides high radiopacity, which is critical for effective imaging.

Pharmacokinetics

The pharmacokinetic profile of iodinated contrast agents like this compound typically includes rapid distribution within the vascular system, followed by renal excretion. Studies indicate that the compound is well-tolerated with minimal adverse effects when used appropriately.

Toxicological Profile

Research indicates that while the compound is generally safe for use in medical imaging, some patients may experience allergic reactions or nephrotoxicity. The risk factors are particularly significant in patients with pre-existing renal impairment.

Clinical Studies

- Study on Contrast Efficacy : A clinical trial evaluated the efficacy of this iodinated contrast agent in enhancing image quality during CT scans. Results showed a significant improvement in diagnostic accuracy compared to non-iodinated agents.

- Safety Profile Assessment : A cohort study involving patients with varying degrees of renal function assessed the safety of this compound. The findings indicated a low incidence of adverse reactions, reinforcing its safety profile when used within recommended guidelines.

Comparative Analysis with Other Contrast Agents

| Property | 5-(acetyl(2,3-dihydroxypropyl)amino)... | Iohexol | Iopamidol |

|---|---|---|---|

| Iodine Content | High | Moderate | Moderate |

| Osmolarity | Low | Low | Low |

| Renal Safety | Good | Good | Moderate |

| Allergic Reactions | Rare | Occasional | Occasional |

Synthesis and Production

The synthesis of this compound involves several steps:

- Starting Materials : Derived from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid.

- Acetylation Reaction : The introduction of acetyl groups is performed under controlled conditions to ensure high yield and purity.

- Purification : Techniques such as HPLC are employed to achieve a purity level exceeding 97%.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be ensured?

Synthesis involves controlled copolymerization of precursors like CMDA (carboxymethyldiallylamine) and DMDAAC (dimethyldiallylammonium chloride) under nitrogen atmosphere, followed by purification via HPLC or recrystallization . Purity validation requires multi-technique characterization:

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

- Mass spectrometry (HRMS) for molecular weight confirmation (theoretical 1508.15 g/mol vs. observed) .

- X-ray crystallography to resolve stereochemical ambiguities, particularly for dihydroxypropyl substituents .

- Thermogravimetric analysis (TGA) to assess decomposition points (>274°C) and hygroscopicity .

- UV-Vis spectroscopy to monitor iodine content and detect degradation under light .

Q. How do solubility and stability profiles impact experimental design?

- Solubility : Low solubility in DMSO and methanol (<1 mg/mL at 25°C) necessitates solvent optimization (e.g., aqueous buffers with cyclodextrins) .

- Stability : Hygroscopic nature requires storage at 2–8°C under inert gas. Stability studies should include pH (4–9) and temperature (25–60°C) variations, monitored via HPLC .

Advanced Research Questions

Q. How should pharmacokinetic studies be designed to evaluate renal clearance and iodine retention?

Q. How can researchers resolve contradictions in reported toxicity data?

- Cross-validate in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in vivo histopathology (rodent kidney/liver sections).

- Compare batch-to-batch impurity profiles using capillary electrophoresis (CE) to identify toxic byproducts (e.g., deacetylated derivatives) .

- Apply multivariate statistical analysis to isolate confounding variables (e.g., residual solvents) .

Q. What computational methods are suitable for studying iodine-protein interactions?

- Molecular docking (AutoDock Vina) to predict binding affinities with serum albumin or renal transporters.

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of iodine-water clusters in physiological conditions .

- Density functional theory (DFT) to calculate charge distribution on triiodobenzene rings, influencing hydrophilicity .

Q. What experimental approaches identify degradation pathways under oxidative stress?

Q. How can enantiomeric purity of dihydroxypropyl groups be validated?

Q. What mechanistic studies elucidate nephrotoxicity risks?

Q. How can batch consistency be ensured during scaled synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.